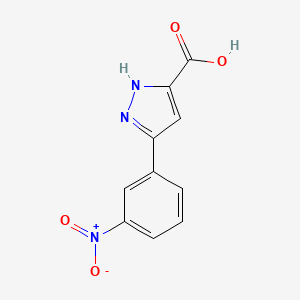

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYVJIGBLQRTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378046 | |

| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899714-76-2 | |

| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The compound is typically synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. The key step is the cyclocondensation that forms the pyrazole ring, followed by functional group transformations to install the carboxylic acid moiety and the 3-nitrophenyl substituent.

- A common approach involves the reaction of 3-nitrophenylhydrazine with β-ketoesters or diketones such as ethyl acetoacetate or 4-phenylcarbonyl-5-phenyl-2,3-furandione.

- The reaction proceeds under reflux conditions in ethanol or other suitable solvents, often catalyzed by acids (e.g., HCl or H2SO4) or bases to facilitate cyclization.

- Subsequent oxidation or hydrolysis steps introduce or reveal the carboxylic acid group at the 3-position of the pyrazole ring.

Specific Methodologies and Reaction Conditions

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Condensation | 3-nitrophenylhydrazine + ethyl acetoacetate, reflux in ethanol, acid catalyst (HCl 0.1–0.5 M) | Formation of pyrazole ring via cyclocondensation | 65–72% yield; purity confirmed by HPLC |

| 2. Oxidation/Hydrolysis | Oxidizing agents like KMnO4 or CrO3 in acidic medium | Conversion of intermediate to carboxylic acid | High conversion; monitored by IR and NMR |

| 3. Purification | Recrystallization from ethanol/water mixtures | Removal of impurities to obtain pure compound | >95% purity |

This method is supported by Şener et al. (2002) and other studies, which emphasize the importance of controlled temperature (80–85°C) and stoichiometric balance to minimize side reactions.

Industrial Scale Considerations

- Industrial synthesis adapts the above routes to continuous flow reactors to improve scalability and reproducibility.

- Advanced purification techniques such as chromatography and recrystallization are employed to achieve high purity.

- Optimization of reaction parameters (temperature, catalyst concentration, solvent choice) enhances yield and reduces by-products.

Mechanistic Insights and Reaction Analysis

Cyclocondensation Mechanism

- The nucleophilic nitrogen of 3-nitrophenylhydrazine attacks the electrophilic carbonyl carbon of the β-diketone or β-ketoester.

- This leads to hydrazone intermediate formation, which undergoes intramolecular cyclization to form the pyrazole ring.

- Acidic or basic catalysis facilitates proton transfers and ring closure.

Functional Group Transformations

- The carboxylic acid group is introduced either by oxidation of ester intermediates or by direct hydrolysis.

- The nitro group on the phenyl ring remains intact during cyclization but can be further modified if needed (e.g., reduction to amino group or electrophilic substitution).

Spectroscopic Characterization Supporting Preparation

| Technique | Key Observations | Purpose |

|---|---|---|

| IR Spectroscopy | C=O stretch at 1700–1720 cm⁻¹; nitro group vibrations at 1520–1350 cm⁻¹ | Confirms carboxylic acid and nitro functionalities |

| 1H NMR | Pyrazole protons at δ 6.5–7.5 ppm; aromatic protons of nitrophenyl at δ 8.0–8.5 ppm | Verifies ring formation and substitution pattern |

| Mass Spectrometry | Molecular ion peak [M+H]+ at m/z 233.18 | Confirms molecular weight and purity |

These data are essential for confirming successful synthesis and purity of the target compound.

Alternative Synthetic Routes and Derivatization

- Some studies report the use of 4-phenylcarbonyl-5-phenyl-2,3-furandione as a precursor, which reacts with 3-nitrophenylhydrazine to yield the pyrazole carboxylic acid after cyclization and oxidation steps.

- Conversion of pyrazole carboxylic acids to acid chlorides using thionyl chloride enables further derivatization, such as amidation with anilides, expanding the compound’s utility in heterocyclic chemistry.

- Vanadium-catalyzed cross-dehydrogenative coupling has been explored for substituted pyrazole synthesis, offering mild conditions and good yields, though specific application to this compound requires further validation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine + β-ketoester condensation | 3-nitrophenylhydrazine + ethyl acetoacetate | Reflux in ethanol, acid catalyst | Straightforward, good yield, scalable | Requires careful control of conditions |

| Cyclocondensation with furandione | 3-nitrophenylhydrazine + 4-phenylcarbonyl-5-phenyl-2,3-furandione | Reflux, acid/base catalysis | Versatile precursor, high purity | Multi-step precursor synthesis |

| Acid chloride intermediate route | Pyrazole carboxylic acid + SOCl2 | Reflux in inert solvent | Enables further functionalization | Additional step, handling of corrosive reagents |

Análisis De Reacciones Químicas

Types of Reactions

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under acidic or basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study synthesized novel pyrazole-3-carboxamide derivatives that demonstrated effective inhibition against HCT116 and HepG2 cancer cells. The mechanism of action involved DNA binding, which was confirmed through electronic absorption spectroscopy and viscosity measurements, indicating that these compounds could induce DNA damage, thus inhibiting cancer cell proliferation .

Kinase Inhibition

This compound has also been investigated as a potential lead for developing inhibitors targeting Factor XIa (FXIa), an important enzyme in the coagulation cascade associated with thrombosis. A fragment-based lead generation approach identified this compound derivatives as privileged fragments for FXIa inhibition. The structure-activity relationship (SAR) studies revealed modifications that enhanced the potency and selectivity of these inhibitors, paving the way for new anticoagulant therapies .

Agricultural Applications

The pyrazole derivatives have been explored for their potential use in agriculture, particularly as pesticides or herbicides. The presence of the nitrophenyl group is believed to enhance biological activity against pests and pathogens. Studies have shown that certain pyrazole compounds exhibit antimicrobial properties, which could be leveraged for developing new agrochemicals aimed at protecting crops from bacterial and fungal infections .

Structural Insights and Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions to yield high-purity products. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity of the synthesized compounds, ensuring their suitability for biological evaluation .

Antitumor Mechanism Study

A specific case study focused on the compound's interaction with DNA, revealing that one derivative exhibited a strong binding affinity to DNA, leading to significant alterations in DNA conformation and cleavage activity on plasmid DNA. This study highlighted the potential of pyrazole derivatives as therapeutic agents targeting genetic material in cancer cells .

FXIa Inhibitor Development

Another case study involved the optimization of a series of pyrazole derivatives for FXIa inhibition. The research demonstrated that by modifying specific moieties on the pyrazole core, researchers could significantly enhance the inhibitory potency of these compounds, indicating a promising pathway for developing novel anticoagulants .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress levels. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Physical Properties

Pyrazole-3-carboxylic acid derivatives differ primarily in the substituents on the phenyl ring at the C5 position and the presence of additional functional groups. Key examples include:

Table 1. Structural and Physical Properties of Selected Pyrazole-3-carboxylic Acid Derivatives

Key Observations :

- The position of the nitro group (meta vs.

- Bulky substituents (e.g., 4-chlorophenyl) increase melting points (>300°C for 4-chloro derivative) due to enhanced intermolecular interactions .

- Electron-withdrawing groups (e.g., nitro, chloro) improve stability but may reduce synthetic yields compared to electron-donating groups (e.g., methoxy) .

Key Observations :

- Nitro group position : The para-nitro derivative (EC₅₀ = 253 µM) shows moderate anti-HIV activity, while the meta-nitro analog’s activity remains unexplored in the provided evidence. The benzyloxy-substituted isoxazole derivative (EC₅₀ = 3.6 µM) highlights the importance of additional functional groups in enhancing potency .

Actividad Biológica

5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nitrophenyl group at the 3-position and a carboxylic acid at the 3-position. This unique substitution pattern is believed to enhance its biological activity by influencing electronic properties and sterics.

| Property | Value |

|---|---|

| Molecular Formula | C10H7N3O4 |

| Molecular Weight | 219.18 g/mol |

| CAS Number | 899714-76-2 |

| Solubility | Soluble in DMSO |

Biological Activities

Research indicates that this compound exhibits anti-inflammatory , antimicrobial , and antitumor activities.

Anti-inflammatory Activity

Studies have demonstrated that this compound can inhibit inflammatory pathways. For instance, in a carrageenan-induced paw edema model, it showed significant inhibition of inflammation comparable to standard anti-inflammatory drugs like diclofenac.

Table 1: Anti-inflammatory Activity Comparison

| Compound | Inhibition (%) | Standard Comparison |

|---|---|---|

| This compound | 84.2 | Diclofenac (86.72%) |

| Other Pyrazole Derivatives | Varies | - |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. It has shown promising results in inhibiting bacterial growth, particularly in strains resistant to conventional antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory processes, potentially acting as a selective COX-2 inhibitor.

- Cell Signaling Modulation : It influences various signaling pathways, affecting gene expression related to inflammation and cell survival.

- Apoptosis Induction : In cancer models, it has been shown to induce apoptosis by activating pro-apoptotic genes while inhibiting anti-apoptotic pathways.

Study on Anti-inflammatory Effects

A study conducted by Sharath et al. synthesized several pyrazole derivatives, including this compound, and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that this compound exhibited significant anti-inflammatory activity, supporting its potential use in treating inflammatory diseases .

Antimicrobial Efficacy Study

In another investigation, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results demonstrated that it effectively inhibited the growth of resistant strains, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the established synthetic routes for 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, and what key reaction conditions are required?

The synthesis typically involves cyclocondensation of β-keto esters or hydrazine derivatives. For example:

- Route 1 : Reacting ethyl 3-(3-nitrophenyl)-3-oxopropanoate with hydrazine hydrate under acidic conditions to form the pyrazole ring. This method is analogous to the synthesis of 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid, where cyclization is achieved via reflux in ethanol with hydrochloric acid .

- Route 2 : Suzuki-Miyaura coupling to introduce the 3-nitrophenyl group post-cyclization. While not explicitly detailed in the evidence, similar aryl-substituted pyrazoles (e.g., 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid) suggest palladium-catalyzed cross-coupling as a viable strategy . Key conditions include controlled pH (to avoid side reactions), anhydrous solvents (e.g., DMF or THF), and temperatures of 80–100°C for cyclization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- 1H NMR : Analyze aromatic proton splitting patterns (e.g., meta-substituted nitro group on phenyl shows distinct coupling). For example, in 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid, the pyrazole protons resonate at δ 6.8–7.5 ppm, while the nitro group deshields adjacent protons .

- IR Spectroscopy : Confirm carboxylic acid (-COOH) via a broad O-H stretch ~2500–3000 cm⁻¹ and nitro (-NO₂) asymmetric stretch at ~1520 cm⁻¹ .

- Melting Point : Compare experimental values (e.g., 256–257°C for a hydroxyphenyl analog) to literature data to assess purity .

Advanced Research Questions

Q. When encountering discrepancies in reported melting points or spectral data, what validation strategies should be employed?

- Purity Analysis : Use HPLC (e.g., C18 column, acetonitrile/water mobile phase) to detect impurities. lists >95% purity for analogs, suggesting strict chromatographic validation is critical .

- Polymorph Screening : Perform X-ray diffraction or DSC to identify crystal forms, as polymorphs can alter melting points. For example, a sulfamoylphenyl analog showed a 2°C deviation from literature due to crystalline phase differences .

- Repetition Under Controlled Conditions : Re-synthesize the compound using standardized protocols (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

Q. What strategies can optimize the yield of this compound in cyclocondensation reactions?

- Catalyst Screening : Test Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization. highlights HCl as effective for pyrazole carbothioamide synthesis .

- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of nitroaromatic intermediates, while ethanol reduces side reactions .

- Stepwise Temperature Control : Initiate reactions at 50°C to prevent premature decomposition, then increase to 100°C for ring closure .

Q. How can computational modeling guide the design of derivatives based on this compound for specific biological targets?

- Docking Studies : Use software like AutoDock to predict binding affinity to enzymes (e.g., COX-2 or mTOR) based on structural analogs. For instance, 5-arylpyrazoles exhibit anti-proliferative activity via mTOR inhibition, as seen in prostate cancer models .

- QSAR Modeling : Correlate electronic properties (e.g., nitro group electron-withdrawing effects) with bioactivity. Derivatives with electron-deficient aryl groups showed enhanced cytotoxicity in .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Anti-Proliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., PC-3 prostate cancer cells), referencing protocols from studies on 5-(trifluoromethyl)phenyl pyrazoles .

- Enzyme Inhibition : Test COX-2 or p70S6K inhibition via fluorometric assays. notes pyrazole-carboxylic acids as nitric oxide donors with anti-inflammatory potential .

- Autophagy Induction : Monitor LC3-II/LC3-I ratios via western blotting, as pyrazole derivatives can modulate autophagy pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.